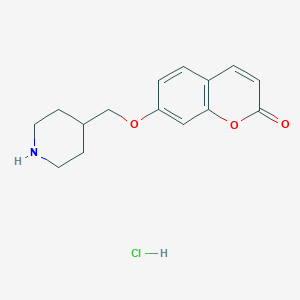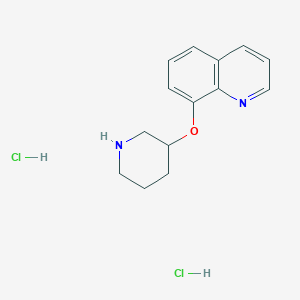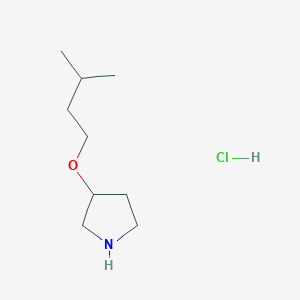![molecular formula C18H32Cl3N3 B1391288 [(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride CAS No. 1185293-28-0](/img/structure/B1391288.png)
[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride
Vue d'ensemble
Description
[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride, commonly referred to as BPT, is a highly versatile compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. BPT has been used in a variety of laboratory experiments, and its unique properties have made it an attractive option for researchers seeking to explore its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride and its derivatives exhibit a range of synthesis methods and applications in chemical reactions. For instance, some derivatives demonstrate significant antimicrobial and cytotoxic activities. The compound's derivatives were prepared by forming specific structures and then subjected to various chemical reactions. This process yielded compounds with notable anti-bacterial and cytotoxic properties (Noolvi et al., 2014). Additionally, methods were developed for the efficient in situ synthesis of certain derivatives, offering streamlined pathways for producing key synthetic intermediates in high yields (Koroleva et al., 2012).
Electronic and Optical Applications
In the realm of electronics and optics, specific derivatives of the compound have been used to create solution-processible bipolar molecules. These molecules, which combine hole-transporting and electron-transporting properties, were utilized to fabricate phosphorescent organic light-emitting diodes (OLEDs) with improved performance, indicating the potential of such derivatives in advanced electronic and photonic devices (Ge et al., 2008).
Structural Analysis and Characterization
The compound and its derivatives have also been a subject of extensive structural analysis. Techniques like single crystal X-ray diffraction have been employed to unambiguously establish the configurations within structures derived from the compound. This level of analysis aids in understanding the molecular and crystal structures, facilitating the development of more targeted applications in various fields (Christensen et al., 2011).
Reactivity and Synthesis
The compound's derivatives have shown diverse reactivities and have been used in the synthesis of complex structures. For example, studies on the kinetics of reactions involving tertiary amines derived from the compound provide insights into their nucleophilic reactivities. Such understanding is crucial for designing reactions in synthetic chemistry (Ammer et al., 2010).
Propriétés
IUPAC Name |
[1-(1-benzylpiperidin-4-yl)piperidin-3-yl]methanamine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3.3ClH/c19-13-17-7-4-10-21(15-17)18-8-11-20(12-9-18)14-16-5-2-1-3-6-16;;;/h1-3,5-6,17-18H,4,7-15,19H2;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDVNULCTDBFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=CC=C3)CN.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1'-Benzyl-1,4'-bipiperidin-3-yl)methyl]amine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)
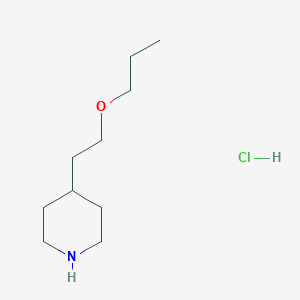
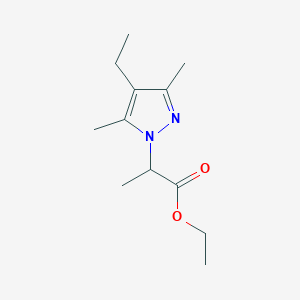
![{4-[(Tert-butoxycarbonyl)amino]phenoxy}acetic acid](/img/structure/B1391211.png)
![(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid](/img/structure/B1391212.png)
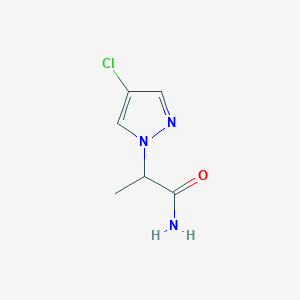
![1-(4-Fluorophenoxy)-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1391215.png)




